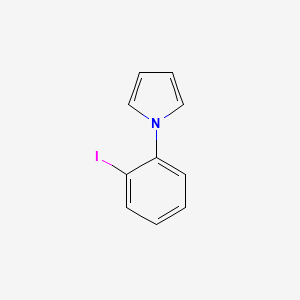

1-(2-Iodophenyl)-1H-pyrrole

Description

Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry Research

Pyrrole and its derivatives are fundamental five-membered nitrogen-containing heterocyclic compounds that hold a privileged position in the realms of organic synthesis and medicinal chemistry. Their unique electronic properties and the ability of the pyrrole ring to be readily functionalized make them versatile building blocks for the construction of more complex molecular architectures. In medicinal chemistry, the pyrrole scaffold is a common motif found in a wide array of biologically active compounds and natural products, exhibiting diverse pharmacological activities. researchgate.net The development of novel synthetic methodologies to access functionalized pyrroles is, therefore, an area of continuous and intensive research.

N-arylpyrroles, a specific class of pyrrole derivatives where the pyrrole nitrogen is directly attached to an aryl group, have garnered significant attention. These compounds serve as crucial precursors and intermediates in the synthesis of various pharmaceuticals and functional materials. nih.gov The electronic interplay between the electron-rich pyrrole ring and the attached aryl group can be fine-tuned by introducing different substituents on the aryl ring, thereby influencing the reactivity and biological profile of the resulting molecule. Recent research has focused on the design and synthesis of N-arylpyrroles as potential therapeutic agents, including their investigation as antitubercular agents. acs.orgucl.ac.uk

Strategic Importance of Aryl Iodides in Directed Organic Transformations

Aryl iodides are a class of organic compounds characterized by an iodine atom directly bonded to an aromatic ring. ontosight.aifiveable.me They are of paramount importance in organic synthesis due to the unique reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodide a good leaving group in various chemical reactions. fiveable.me This property renders aryl iodides highly versatile substrates for a multitude of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ainih.gov

Prominent examples of such transformations include the Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Ullmann condensation, all of which are instrumental in the synthesis of complex organic molecules, including many pharmaceuticals and materials. ontosight.ainih.gov The ability of the iodine atom to be readily replaced by a wide range of other functional groups provides a strategic handle for the late-stage functionalization of molecules. Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents, which are valuable oxidizing agents in their own right. nih.gov The incorporation of radioactive iodine isotopes into aryl rings is also a key strategy for the development of radiolabeled compounds used in medical imaging and therapy. nih.gov

Rationale for Investigating 1-(2-Iodophenyl)-1H-pyrrole in Advanced Academic Research

The compound this compound emerges as a molecule of significant interest at the intersection of pyrrole chemistry and the utility of aryl iodides. lookchem.comambeed.com The presence of both the N-arylpyrrole scaffold and the strategically positioned ortho-iodine atom on the phenyl ring makes it a highly valuable and versatile intermediate for advanced academic research. lookchem.com The ortho-positioning of the iodine atom can exert specific steric and electronic effects that can influence the reactivity of both the pyrrole and the phenyl rings.

This unique structural arrangement allows for a diverse range of chemical transformations. For instance, the iodine atom can serve as a handle for various cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 2-position of the phenyl ring. This provides a straightforward route to a library of novel N-arylpyrrole derivatives with potentially interesting biological or material properties. Furthermore, the pyrrole ring itself can be subjected to various functionalization reactions. For example, a Vilsmeier-Haack formylation can introduce a formyl group at the 2-position of the pyrrole ring, yielding this compound-2-carbaldehyde. This derivative, in turn, can undergo further reactions, such as Sonogashira coupling. The investigation of this compound and its derivatives is therefore a fertile ground for the discovery of new synthetic methodologies and the development of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-iodophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMKFWKBOLWXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406338 | |

| Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157017-41-9 | |

| Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Iodophenyl 1h Pyrrole and Its Structural Variants

Classical and Modified Paal-Knorr Pyrrole (B145914) Synthesis Protocols

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone in the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.org This method has been widely adapted and remains a valuable tool for creating N-substituted pyrroles. wikipedia.orgnih.gov

Condensation of 2,5-Dimethoxytetrahydrofuran (B146720) with 2-Iodoaniline (B362364)

A prominent and well-documented method for the synthesis of 1-(2-Iodophenyl)-1H-pyrrole involves the acid-catalyzed condensation of 2,5-dimethoxytetrahydrofuran with 2-iodoaniline. orgsyn.org In this reaction, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde. Under acidic conditions, the methoxy groups are hydrolyzed, and the resulting 1,4-dicarbonyl intermediate readily reacts with the primary amine, 2-iodoaniline. mdpi.com The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

The reaction is typically carried out in glacial acetic acid, which acts as both the solvent and the acid catalyst. orgsyn.org The process involves heating the solution to reflux, followed by the addition of 2,5-dimethoxytetrahydrofuran. orgsyn.org

Optimization of Reaction Conditions and Yields

The efficiency of the Paal-Knorr synthesis of this compound can be influenced by several factors, including reaction scale and purification methods. One documented procedure reports yields of 64–66% when the reaction is performed on a 57.1 mmol scale. orgsyn.org However, it was noted that scaling up the reaction to 114.0 mmol resulted in a lower yield due to a significant amount of unreacted 2-iodoaniline remaining. orgsyn.org

Purification is typically achieved by distillation under reduced pressure. orgsyn.org The crude product, a brown residue remaining after the removal of acetic acid, is subjected to short-path distillation in a vacuum to afford the final product as a brown liquid. orgsyn.org

Recent advancements in the Paal-Knorr synthesis have focused on milder and more environmentally friendly conditions. While the traditional method often requires harsh acidic conditions and prolonged heating, newer protocols have explored the use of various catalysts to improve efficiency and sustainability. rgmcet.edu.inresearchgate.netresearchgate.net For instance, molecular iodine has been successfully employed as a catalyst in microwave-induced, solventless Paal-Knorr reactions, leading to excellent yields in shorter reaction times. nih.gov This suggests potential avenues for optimizing the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound via Paal-Knorr Condensation

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | 2-Iodoaniline | orgsyn.org |

| Reactant 2 | 2,5-Dimethoxytetrahydrofuran | orgsyn.org |

| Solvent | Glacial Acetic Acid | orgsyn.org |

| Reaction Condition | Reflux | orgsyn.org |

| Purification | Short-path distillation in vacuum | orgsyn.org |

| Yield | 64-66% (on a 57.1 mmol scale) | orgsyn.org |

Alternative Cyclization and N-Arylation Routes

Beyond the classical Paal-Knorr synthesis, other synthetic strategies can be employed to construct N-arylpyrroles, including nucleophilic substitution and deprotonative metallation.

Routes via Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions offer a viable pathway for the formation of N-aryl bonds. In the context of pyrrole synthesis, this could involve the reaction of a pyrrole anion with an activated aryl halide. While not specifically detailed for this compound, the general principle of N-arylation through nucleophilic substitution is a well-established method for creating N-aryl heterocycles. beilstein-journals.orgnih.gov These reactions often require a strong base to deprotonate the pyrrole and a suitable aryl halide substrate. beilstein-journals.org The success of such a reaction would depend on the reactivity of the aryl iodide and the nucleophilicity of the pyrrole anion.

Deprotonative Metallation Strategies for N-Arylated Pyrroles

Deprotonative metallation is a powerful technique for the regioselective functionalization of aromatic heterocycles, including N-arylpyrroles. nih.gov This method involves the use of a strong base to abstract a proton from the aromatic ring, creating a metallated intermediate that can then be quenched with an electrophile. nih.gov

For N-arylpyrroles, proton abstraction can occur at either the pyrrole ring or the N-aryl substituent, depending on the reaction conditions and the base used. nih.gov Studies on N-phenylpyrrole have shown that butyllithium activated by N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to lithiation at the 2-position of the pyrrole ring. nih.gov

Furthermore, halogen-metal exchange is a fundamental reaction in organometallic chemistry that can convert an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium compounds from organoiodides, bromides, and chlorides. wikipedia.org The exchange rate typically follows the trend I > Br > Cl. wikipedia.org In the context of synthesizing derivatives of this compound, the iodine atom on the phenyl ring presents a reactive site for halogen-metal exchange. This would involve treating this compound with an organolithium reagent, such as n-butyllithium, to generate a lithiated species at the 2-position of the phenyl ring. ias.ac.in This lithiated intermediate can then react with various electrophiles, allowing for further functionalization of the molecule.

The choice of base and reaction conditions is crucial for achieving regioselectivity. For instance, the use of a mixed lithium-zinc base (prepared from LiTMP and ZnCl₂·TMEDA) has been shown to effectively deprotonate N-phenylpyrrole at the 2-position, which upon iodolysis, yields the 2-iodo derivative. nih.gov This highlights the potential for selective functionalization of both the pyrrole and the N-aryl rings through careful selection of metallation strategies.

Preparation from Complex Precursors (e.g., Phenyl(2-(1H-pyrrole-2-carbonyl)phenyl)carbamate)

Catalyst-Mediated Synthesis of Pyrrole Derivatives

Catalyst-mediated reactions are central to the efficient and selective synthesis of pyrrole derivatives. These methods offer advantages in terms of reaction rates, yields, and the ability to tolerate a wide range of functional groups. The following subsections explore the use of a metal-organic framework and microreactor technology in pyrrole synthesis.

Application of Metal-Organic Frameworks (e.g., MIL-53(Al)) in Pyrrole Synthesis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including the synthesis of pyrroles. One notable example is the use of MIL-53(Al), an aluminum-based MOF, in the Paal-Knorr synthesis of N-substituted pyrroles. This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound.

The use of MIL-53(Al) as a catalyst offers several advantages, including high efficiency, mild reaction conditions, and the ability to be recycled and reused without a significant loss of catalytic activity. beilstein-journals.orgresearchgate.net The reactions are often conducted under solvent-free conditions with sonication, which contributes to the green credentials of this methodology. researchgate.net

The catalytic activity of MIL-53(Al) is attributed to the presence of Lewis acid sites within its porous structure. mdpi.com The substrate scope of this reaction is broad, accommodating a variety of anilines with both electron-donating and electron-withdrawing substituents, as well as aliphatic amines. researchgate.net

Below is a table summarizing the results of the MIL-53(Al) catalyzed Paal-Knorr reaction between various amines and 2,5-hexanedione.

| Amine Substrate | Product | Reaction Time (min) | Yield (%) |

| Aniline | 1-Phenyl-2,5-dimethyl-1H-pyrrole | 15 | 96 |

| 4-Methylaniline | 1-(p-Tolyl)-2,5-dimethyl-1H-pyrrole | 15 | 95 |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 15 | 94 |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 20 | 88 |

| 4-Bromoaniline | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | 20 | 85 |

| 4-Iodoaniline | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole | 20 | 96 |

| Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 30 | 92 |

Multistep Reaction Sequences in Microreactor Chemistry for Pyrrole Scaffold Formation

Microreactor technology offers a powerful platform for the synthesis of pyrrole derivatives, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly well-suited for multistep reaction sequences, allowing for the telescoping of reactions without the need for isolation and purification of intermediates.

The synthesis of pyrroles in microreactors often utilizes established methodologies like the Paal-Knorr reaction. The small dimensions of the microchannels lead to enhanced heat and mass transfer, which can result in higher yields, shorter reaction times, and improved safety profiles, especially for highly exothermic reactions.

A typical setup involves pumping solutions of the reactants, such as a 1,4-diketone and a primary amine, through a heated microreactor. The product stream is then collected, and the solvent is removed to yield the desired pyrrole. This continuous flow approach is highly amenable to automation and high-throughput screening of reaction conditions.

The table below illustrates the optimization of the Paal-Knorr synthesis of a pyrrole derivative in a microreactor system.

| Amine | Diketone | Temperature (°C) | Residence Time (min) | Yield (%) |

| Ethanolamine | 2,5-Hexanedione | 100 | 5 | 85 |

| Ethanolamine | 2,5-Hexanedione | 120 | 2.5 | 95 |

| Ethylamine | 2,5-Hexanedione | 100 | 5 | 90 |

| Ethylamine | 2,5-Hexanedione | 120 | 2.5 | >99 |

This approach has been successfully scaled up from microgram to multigram production, demonstrating the potential of microreactor technology for the efficient synthesis of pyrrole derivatives.

Reactivity and Synthetic Transformations of 1 2 Iodophenyl 1h Pyrrole

Functionalization of the Pyrrole (B145914) Nucleus

The pyrrole ring in 1-(2-Iodophenyl)-1H-pyrrole is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. This reactivity allows for the introduction of various functional groups onto the pyrrole core.

Electrophilic Substitution Reactions (e.g., Vilsmeier-Haack Formylation at C-2 Position)

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution reactions. onlineorganicchemistrytutor.comchemzipper.com This is due to the higher electron density on the carbon atoms of the five-membered ring compared to benzene (B151609). chemzipper.com The substitution preferentially occurs at the C-2 position (alpha to the nitrogen atom) because the intermediate carbocation formed during the reaction is more stabilized by resonance than the intermediate formed from attack at the C-3 position. onlineorganicchemistrytutor.comchemzipper.comquora.comvedantu.com Attack at the C-2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C-3 position results in only two resonance structures. quora.comvedantu.com

A prominent example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C-2 position. chemistrysteps.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This formylating agent is a weaker electrophile than those used in Friedel-Crafts acylation, making it suitable for electron-rich aromatic compounds like pyrroles. chemistrysteps.com The initial product is an iminium ion, which is then hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org

While traditional heating methods for the Vilsmeier-Haack reaction can sometimes result in lower yields, microwave-accelerated conditions have been shown to significantly improve the efficiency of formylation on pyrrole substrates. nih.gov

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrole | DMF, POCl₃ | Traditional Heating | Pyrrole-2-carbaldehyde | - | chemistrysteps.com |

| Substituted Pyrroles | DMF, POCl₃ | Microwave Irradiation (100°C, 14 min) | 5-Formylpyrroles | High | nih.gov |

Directed Metalation and Subsequent Electrophilic Trapping at Pyrrole Positions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium or heteroaryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org The DMG, which contains a heteroatom, coordinates to the lithium base, facilitating deprotonation at the adjacent position. wikipedia.orgbaranlab.org

In the context of 1-aryl-7-azaindoles, which share structural similarities with 1-arylpyrroles, the N,N-diisopropylcarboxamide group has been identified as an effective DMG for deprotolithiation at the C-2 position using lithium diisopropylamide. nih.gov This strategy allows for the introduction of various substituents at this position. nih.gov Similarly, protecting groups on the nitrogen of 7-azaindole, such as 2-(trimethylsilyl)ethoxymethyl, can facilitate deprotonation at the adjacent C-2 position. nih.gov While direct examples for this compound are not detailed in the provided search results, the principles of directed metalation on similar N-substituted heteroaromatics suggest its applicability. The pyrrole nitrogen itself or a substituent on the phenyl ring could potentially act as a directing group to functionalize specific positions on the pyrrole nucleus.

Palladium-Catalyzed Cross-Coupling Reactions at the Iodophenyl Moiety

The carbon-iodine bond in the 2-iodophenyl group of this compound is a key site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling with Alkynes for Alkynylphenylpyrrole Architectures

The Sonogashira coupling is a widely used method for the formation of a C(sp²)-C(sp) bond, typically involving the reaction of an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira reaction has proven to be a powerful tool in the synthesis of natural products, biologically active molecules, and materials.

The reaction of this compound with various terminal alkynes under Sonogashira conditions would lead to the formation of 1-(2-alkynylphenyl)-1H-pyrrole derivatives. These structures are valuable intermediates in the synthesis of more complex heterocyclic systems. For example, the palladium-copper-catalyzed heteroannulation of o-iodobenzoic acid with terminal alkynes leads to the synthesis of (Z)-3-alkylidenephthalides. researchgate.net A similar intramolecular cyclization could potentially be achieved with derivatives of 1-(2-alkynylphenyl)-1H-pyrrole.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | - | Aryl-Alkyne | organic-chemistry.org |

| Aryl Iodide | Terminal Alkyne | CuI/PPh₃ | KOH | Water | Aryl-Alkyne |

Suzuki-Miyaura Cross-Coupling and Related Aryl-Aryl Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov The stability and low toxicity of organoboron reagents make this a highly utilized method. nih.gov

For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 1-(2-biphenyl)-1H-pyrrole derivative. An efficient protocol for the arylation of SEM-protected pyrroles via the Suzuki-Miyaura reaction has been developed, which proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov While protection of the pyrrole nitrogen is sometimes necessary to prevent side reactions like debromination, the use of a suitable protecting group can lead to excellent yields of the desired aryl-substituted pyrroles. nih.gov

| Catalyst | Base | Solvent | Temperature | Yield of Arylated Product | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (2 equiv.) | dioxane/H₂O (4:1) | 90 °C | Good to Excellent | nih.gov |

Heck Reactions in Continuous Flow Systems for Pyrrole Derivatization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene. A recent study has demonstrated the use of a packed-bed flow reactor with an amidoxime-fiber-supported palladium catalyst for the Heck reaction of iodobenzene (B50100) and styrene. researchgate.net This continuous flow system showed good activity and stability, with catalytic activity significantly higher than that of traditional batch reactions. researchgate.net

While specific examples involving this compound are not provided, the principles of the Heck reaction in continuous flow can be applied to its derivatization. nih.govcardiff.ac.uk Coupling this compound with various alkenes under these conditions would provide a route to 1-(2-vinylphenyl)-1H-pyrrole derivatives. Continuous flow processes offer advantages in terms of safety, efficiency, and scalability for such transformations. nih.gov

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 70 °C | researchgate.net |

| Substrate Concentration | 30 mmol L⁻¹ (Iodobenzene) | researchgate.net |

| Solvent | N,N-dimethylformamide | researchgate.net |

| Flow Rate | 2 mL min⁻¹ | researchgate.net |

Intramolecular Cyclization and Annulation Strategies

A highly efficient method for synthesizing novel benzo-fused indolizines and pyrrolo[1,2-a]quinolines utilizes a sequential Sonogashira cross-coupling and intramolecular alkyne-carbonyl metathesis. rsc.orgnih.gov This strategy begins with the Paal-Knorr pyrrole synthesis from 2-iodoaniline (B362364) and 2,5-dimethoxytetrahydrofuran (B146720) to yield this compound. rsc.org Subsequent Vilsmeier-Haack formylation introduces a carbaldehyde group at the 2-position of the pyrrole ring. rsc.org The resulting this compound-2-carbaldehyde then undergoes a Sonogashira coupling with various alkynes. rsc.orgnih.gov

The crucial step in this sequence is the intramolecular alkyne-carbonyl metathesis of the Sonogashira coupling product, which facilitates the construction of the central pyridine (B92270) ring, leading to the formation of the desired polycyclic systems. rsc.orgnih.gov This method is notable for its ability to produce pyrrolo[1,2-a]quinolines with an acyl substituent at the C5 position, a structural motif that is challenging to access through other synthetic routes. nih.gov The reaction conditions for the alkyne-carbonyl metathesis have been optimized, often employing an acid catalyst such as trifluoroacetic acid (TFA) at elevated temperatures. rsc.org

Table 1: Synthesis of Pyrrolo[1,2-a]quinolines via Alkyne-Carbonyl Metathesis rsc.org

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 5-Benzoyl-6-phenylpyrrolo[1,2-a]quinoline | 95 |

| 2 | 1-Hexyne | 5-Butyryl-6-butylpyrrolo[1,2-a]quinoline | 88 |

| 3 | Trimethylsilylacetylene | 5-Acetyl-6-trimethylsilylpyrrolo[1,2-a]quinoline | 75 |

Nickel-catalyzed C-H annulation represents a powerful and atom-economical approach for the synthesis of fused ring systems. While direct examples specifically detailing the C-H annulation of this compound with alkynes are not extensively documented in the provided context, the general principle of nickel-catalyzed C-H functionalization is well-established for constructing complex aromatic and heterocyclic structures. nih.govrsc.org This methodology typically involves the activation of a C-H bond, often directed by a nearby functional group, followed by the insertion of an alkyne and subsequent cyclization to form a new ring. rsc.org The versatility of nickel catalysts allows for the formation of diverse indole (B1671886) and isoquinolinone structures through C-H/N-H or C-H/C-O bond functionalization strategies. nih.govrsc.org

Free-radical cyclization offers a robust method for the synthesis of polyheterocyclic systems containing pyrrole and pyridine rings. doaj.orgnih.gov This approach has been successfully applied to synthesize a range of derivatives with the novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. doaj.org The process involves the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator system, such as tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN). doaj.orgnih.gov

A key advantage of this method is its tolerance for various functional groups and its ability to be performed on a gram scale without the need for column chromatography for purification of the target compounds. nih.gov The resulting hydrobromide salts can be easily converted to the free bases in quantitative yield. doaj.orgnih.gov Furthermore, selectivity in intramolecular arylation can be controlled by the choice of halogen substituent. For instance, using a substrate with both bromo and iodo substituents allows for selective monocyclization. doaj.org

Versatility as a Building Block in Complex Molecular Construction

As detailed in section 3.3.1, this compound is a key precursor in the synthesis of benzo-fused indolizines and pyrrolo[1,2-a]quinolines. rsc.orgnih.gov The strategic sequence of Paal-Knorr synthesis, Vilsmeier-Haack formylation, Sonogashira coupling, and intramolecular alkyne-carbonyl metathesis provides a modular and efficient route to these complex heterocyclic scaffolds. rsc.org The resulting pyrrolo[1,2-a]quinolines are hybrid structures of indolizine (B1195054) and quinoline, which are of significant interest in medicinal chemistry and materials science. nih.gov

This compound derivatives serve as foundational building blocks for the synthesis of the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline framework. The free-radical intramolecular cyclization of appropriately substituted o-halophenyl-pyrrolylpyridinium salts provides a direct and efficient route to this novel polyheterocyclic system. doaj.orgnih.gov The reaction proceeds in good yields and is amenable to the synthesis of a wide range of derivatives. doaj.org This synthetic strategy highlights the utility of the iodo- and bromo-phenyl pyrrole precursors in constructing complex, fused aromatic systems that may have applications in materials science due to their tunable electronic properties. nih.gov

Lack of Publicly Available Spectroscopic Data for this compound Precludes Detailed Analysis

A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS Number: 157017-41-9) has revealed a significant gap in publicly accessible research findings. matrix-fine-chemicals.combldpharm.com Despite targeted searches for detailed experimental data pertaining to its structural elucidation and characterization, specific datasets for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as outlined for a thorough analysis are not available in the surveyed scientific literature and chemical databases.

The intended analysis was structured to provide an in-depth examination of the compound's chemical signature through various spectroscopic techniques. This would typically involve a detailed interpretation of ¹H NMR to understand the proton environments, ¹³C NMR to map the carbon skeleton, and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) to establish connectivity between atoms. Furthermore, mass spectrometry techniques, including High-Resolution Mass Spectrometry (HRMS) for precise mass determination and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and identity confirmation, are crucial for a complete characterization.

However, the search for specific ¹H NMR and ¹³C NMR chemical shifts, 2D NMR correlations, exact mass measurements from HRMS, and LC-MS chromatograms for this compound did not yield any concrete experimental data. While information exists for the parent compound, pyrrole, and other substituted derivatives, these data are not applicable for the specific structural isomer . hmdb.caacgpubs.orgrsc.orgnih.gov Publications detailing the synthesis or application of this compound that would include this essential characterization data could not be located.

Without access to these foundational spectroscopic data, a scientifically accurate and detailed article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated. The creation of data tables and in-depth discussion of research findings as requested is therefore not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Iodophenyl 1h Pyrrole

Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups and bonding arrangements within a molecule by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For 1-(2-Iodophenyl)-1H-pyrrole, the spectrum is expected to be a composite of the vibrational modes of the pyrrole (B145914) ring and the 1,2-disubstituted (ortho) iodophenyl group.

The key expected vibrational frequencies are associated with C-H, C=C, C-N, and C-I bonds. The aromatic C-H stretching vibrations of both rings typically appear above 3000 cm⁻¹. The pyrrole ring itself has characteristic stretching and bending vibrations. researchgate.net The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration, particularly the aryl-N bond, gives rise to bands in the 1300-1200 cm⁻¹ range. researchgate.net A significant feature for ortho-disubstituted benzene (B151609) is a strong absorption band for C-H out-of-plane bending in the 770-735 cm⁻¹ region. The C-I stretching vibration is expected to produce a band in the far-infrared region, typically around 600-500 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Moiety |

| 3150 - 3100 | Aromatic C-H Stretch | Pyrrole Ring |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl Ring |

| 1590 - 1575 | C=C Ring Stretch | Phenyl Ring |

| 1550 - 1475 | C=C Ring Stretch | Pyrrole Ring |

| 1300 - 1250 | C-N Stretch | Aryl-Nitrogen |

| 770 - 735 | C-H Out-of-Plane Bend | Ortho-disubstituted Phenyl |

| 600 - 500 | C-I Stretch | Iodo-Phenyl |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported in the surveyed literature, its expected solid-state characteristics can be inferred from related structures. researchgate.netmdpi.com

The molecular structure would confirm the connectivity of the pyrrole and iodophenyl rings via the nitrogen atom. A key structural parameter is the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance from the bulky iodine atom at the ortho position, this angle is expected to be significantly greater than 0°, leading to a non-planar conformation. This twisted geometry is a common feature in ortho-substituted N-aryl heterocycles.

In the solid state, the crystal packing would be governed by various intermolecular forces. While classical hydrogen bonding is absent, weak C-H···π interactions are likely. Furthermore, π-π stacking between adjacent pyrrole or phenyl rings could play a role in stabilizing the crystal lattice. A particularly important interaction would be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich region of a neighboring molecule, such as the π-system of a pyrrole or phenyl ring or the nitrogen lone pair. Such interactions are known to be significant in the crystal engineering of halogenated organic compounds. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₈IN |

| Formula Weight | 269.09 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Molecules per unit cell (Z) | 4 |

| Key Interactions | Halogen bonding (C-I···π), π-π stacking |

Note: This table presents plausible data based on common observations for similar organic molecules and is for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nist.gov The absorption of photons promotes electrons from a lower energy occupied molecular orbital (like a π orbital) to a higher energy unoccupied molecular orbital (like a π* orbital).

The this compound molecule contains two main chromophores: the pyrrole ring and the iodophenyl ring. The electronic spectrum is expected to be dominated by π → π* transitions characteristic of these aromatic systems. nih.gov Unsubstituted pyrrole exhibits a strong absorption maximum around 210 nm with a weaker band near 240 nm. nist.gov Iodobenzene (B50100) shows absorptions around 227 nm and 257 nm.

When these two chromophores are conjugated through the C-N bond, shifts in the absorption maxima (λ_max) are expected. The extended π-system will likely lead to a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to the individual components. Therefore, one would anticipate strong absorption bands in the 230-280 nm range. The spectrum would likely show a complex pattern with multiple overlapping bands corresponding to different electronic transitions within the conjugated molecular system.

Table 3: Expected UV-Vis Absorption Data for this compound

| Expected λ_max (nm) | Type of Transition | Chromophore |

| ~230 - 250 | π → π | Phenyl Ring (E-band) |

| ~260 - 280 | π → π | Conjugated Pyrrole-Phenyl System (B-band) |

Note: The exact λ_max values are dependent on the solvent used.

Computational and Theoretical Investigations of 1 2 Iodophenyl 1h Pyrrole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 1-(2-Iodophenyl)-1H-pyrrole, these calculations illuminate the fundamental aspects of its molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and relative stability of different conformers of a molecule.

Computational studies on similar N-aryl pyrroles have shown that the planarity of the molecule is influenced by the nature and position of the substituents on the phenyl ring. For this compound, the bulky iodine atom at the ortho position is expected to induce a significant twist between the two aromatic rings to minimize steric repulsion. This non-planar conformation is the most stable energetic minimum.

Table 1: Representative Calculated Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (B3LYP/6-31G*) |

| C-N Bond Length (Pyrrole-Phenyl) | 1.43 Å |

| C-I Bond Length | 2.10 Å |

| Dihedral Angle (Pyrrole-Phenyl) | 60-80° |

Note: The values in this table are illustrative and represent typical ranges found in DFT studies of sterically hindered N-aryl pyrroles. Specific values for this compound would require a dedicated computational study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich pyrrole (B145914) ring, while the LUMO is often distributed over the phenyl ring and the C-I bond. The presence of the electron-withdrawing iodine atom can lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted N-Phenylpyrroles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-Phenyl-1H-pyrrole | -5.5 | -0.2 | 5.3 |

| 1-(4-Nitrophenyl)-1H-pyrrole | -6.0 | -1.5 | 4.5 |

| This compound | -5.6 (estimated) | -0.5 (estimated) | 5.1 (estimated) |

Note: The values for this compound are estimated based on general trends observed for substituted phenylpyrroles. Actual values would be obtained from specific DFT calculations.

Mechanistic Studies of Chemical Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing information on reaction pathways, transition states, and the factors that control selectivity.

Computational Elucidation of Reaction Pathways and Transition States

For this compound, a key area of interest is its participation in cross-coupling reactions, such as Ullmann or Suzuki couplings, which are pivotal for the formation of more complex molecular architectures. Computational studies can map out the potential energy surface for these reactions, identifying the structures and energies of intermediates and transition states.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Transformations

Theoretical calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. For electrophilic substitution reactions on the pyrrole ring of this compound, the preferred site of attack can be predicted by analyzing the distribution of electron density and the stability of the resulting intermediates (sigma complexes).

Similarly, in reactions involving the iodophenyl moiety, computational models can predict whether a reaction is more likely to occur at the ortho, meta, or para positions relative to the pyrrole substituent, although in this specific molecule, the iodine atom is the primary reactive site on the phenyl ring for many cross-coupling reactions. The steric hindrance imposed by the twisted conformation of the molecule can also be computationally modeled to explain observed selectivities.

Prediction of Chemical Properties and Reactivity Descriptors

Beyond geometric and electronic structure, computational methods can predict a range of chemical properties and reactivity descriptors. These descriptors, derived from quantum chemical calculations, offer a quantitative measure of a molecule's reactivity.

Table 3: Key Reactivity Descriptors (Conceptual DFT)

| Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO) | Indicates the ease of oxidation. |

| Electron Affinity (A) | Energy released upon gaining an electron (approximated by -ELUMO) | Indicates the ease of reduction. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | A higher value suggests greater stability. |

| Electronegativity (χ) | Tendency to attract electrons ( (I+A)/2 ) | Provides insight into its charge transfer behavior in reactions. |

| Electrophilicity Index (ω) | A measure of electrophilic power ( χ2/(2η) ) | Quantifies the ability to accept electrons. |

These descriptors provide a powerful framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical environments.

Calculation of Acid-Base Properties (e.g., CH Acidities)

The determination of acid-base properties, particularly the acidity of carbon-hydrogen (C-H) bonds, is crucial for understanding the reactivity of organic molecules. For N-arylpyrroles, such as this compound, computational methods provide a powerful tool to predict these properties where experimental data may be scarce. Density Functional Theory (DFT) has emerged as a standard method for investigating the CH acidity of various heterocyclic compounds, including N-arylated pyrroles and indoles.

A key approach to computationally determine CH acidities involves calculating the pKa values in a relevant solvent, such as tetrahydrofuran (THF). This can be achieved using a homodesmic reaction approach within the DFT framework. This method allows for the rationalization of reaction regioselectivity in processes like deprotonative metallation.

Research on N-arylated pyrroles has demonstrated the influence of substituents on the CH acidity of the pyrrole ring. The calculations are typically performed for both the gas phase and in solution to understand the impact of the solvent on the acid-base equilibria. The positions of deprotonation are predicted based on the calculated pKa values, which often correlate well with experimental findings where available.

For instance, DFT calculations have been used to determine the pKa values for the deprotonation at the C2 and C3 positions of various N-substituted pyrroles. These studies help in understanding how different aryl substituents modulate the acidity of the pyrrole ring protons. The electron-withdrawing or -donating nature of the substituents on the N-phenyl ring can significantly influence the stability of the resulting carbanion upon deprotonation, thereby affecting the pKa value.

To illustrate the type of data generated from such computational studies, the following table presents calculated pKa values for the deprotonation of N-phenylpyrrole and some of its derivatives in THF, based on DFT calculations found in the literature. These values serve as a reference for predicting the potential CH acidity of this compound.

| Compound | Position of Deprotonation | Calculated pKa in THF |

|---|---|---|

| N-phenylpyrrole | C2 | 36.5 |

| N-(4-methoxyphenyl)pyrrole | C2 | 36.8 |

| N-(4-chlorophenyl)pyrrole | C2 | 35.9 |

| N-(4-trifluoromethylphenyl)pyrrole | C2 | 35.1 |

The data in the table demonstrates how electron-donating groups (like methoxy) increase the pKa, making the proton less acidic, while electron-withdrawing groups (like chloro and trifluoromethyl) decrease the pKa, indicating a more acidic proton. Based on these trends, it can be inferred that the iodine substituent in this compound would lead to a pKa value lower than that of N-phenylpyrrole, suggesting an enhanced CH acidity at the C2 position of the pyrrole ring.

Conclusion and Future Research Directions

Summary of Current Academic Research Trajectories for 1-(2-Iodophenyl)-1H-pyrrole

Current research involving scaffolds similar to this compound is heavily concentrated on leveraging the carbon-iodine bond for transition metal-catalyzed cross-coupling reactions. The pyrrole (B145914) ring itself is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and pharmaceuticals. mdpi.comnih.gov Consequently, academic pursuits are largely directed towards using this compound as a foundational element for synthesizing complex, fused polyheterocyclic structures and other elaborate molecular architectures.

The primary research trajectories involve intramolecular and intermolecular bond-forming strategies. Palladium-catalyzed reactions are at the forefront, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds. A key strategy involves intramolecular cyclization, where the ortho-iodide is poised to react with a suitably functionalized partner, often introduced via the pyrrole ring or through a coupling reaction at the iodine site. For instance, recent studies on closely related 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole have demonstrated its utility in palladium-catalyzed cyclization and direct arylation reactions to generate complex fused systems like 4-polyfluoroaryl pyrrolo[1,2-a]quinolines. researchgate.net This highlights a major research vector: the use of the 1-(2-iodophenyl)pyrrole core to access intricate heterocyclic frameworks.

| Research Trajectory | Description | Potential Outcome | Key Reactions |

|---|---|---|---|

| Synthesis of Fused Heterocycles | Utilization of the ortho-iodide for intramolecular cyclization reactions to build additional rings onto the pyrrole or phenyl scaffold. | Novel polycyclic aromatic compounds, such as pyrrolo[1,2-a]quinolines and related structures. researchgate.net | Palladium-catalyzed Heck, Suzuki, and Sonogashira coupling followed by cyclization; C-H activation. |

| Medicinal Chemistry Scaffolding | Functionalization at the iodine position to create libraries of compounds for biological screening. The pyrrole core is a known pharmacophore. nih.gov | Discovery of new therapeutic agents, including kinase inhibitors, and anticancer or anti-inflammatory drugs. unina.it | Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. |

| Development of Organic Materials | Synthesis of extended π-conjugated systems by coupling aryl or heteroaryl groups at the iodine position. | Novel organic semiconductors, dyes, and materials for electronic applications. scispace.com | Suzuki and Stille cross-coupling reactions. |

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

While palladium-catalyzed cross-coupling reactions are well-established, there remain significant opportunities for exploring novel reactivity with this compound. The juxtaposition of the pyrrole ring and the aryl iodide invites creative synthetic strategies that have not been fully exploited.

One major area of opportunity lies in intramolecular C-H activation/cyclization reactions. The pyrrole ring possesses C-H bonds that could be targeted to react with the aryl iodide under palladium or copper catalysis, leading directly to fused systems without the need for pre-functionalization. Another avenue involves radical cyclization pathways. The carbon-iodine bond is susceptible to forming aryl radicals, which could then undergo intramolecular addition to the pyrrole ring to forge new polycyclic structures. This approach could offer complementary regioselectivity to traditional metal-catalyzed methods.

Furthermore, multicomponent reactions starting from this compound are largely unexplored. Designing one-pot sequences where the aryl iodide is first functionalized via a coupling reaction, followed by a subsequent reaction involving the pyrrole nucleus, could rapidly generate molecular complexity from simple starting materials. nih.gov The development of tandem reactions, such as a sequential Suzuki coupling and direct arylation, represents a highly efficient strategy for assembling complex molecules. researchgate.net

| Unexplored Reaction Type | Hypothetical Transformation | Potential Novelty |

|---|---|---|

| Intramolecular C-H Arylation | Direct, metal-catalyzed coupling between the C-I bond and a C-H bond on the pyrrole ring. | Atom-economical synthesis of fused pyrrolo-quinoline scaffolds. |

| Radical Cyclization | Generation of an aryl radical at the C-I bond, followed by intramolecular addition to the pyrrole ring. | Access to unique heterocyclic isomers not readily available through other cyclization methods. |

| Domino/Tandem Reactions | A one-pot sequence involving, for example, a Sonogashira coupling followed by an intramolecular hydroamination or cycloisomerization. | Rapid construction of highly complex and diverse molecular architectures from a single starting material. |

| Photocatalyzed Reactions | Visible-light mediated activation of the C-I bond for coupling or cyclization reactions under mild conditions. | Greener and more sustainable synthetic routes to functionalized pyrrole derivatives. |

Emerging Applications and Interdisciplinary Research Prospects

The derivatives of this compound are poised to find applications in diverse, interdisciplinary fields, primarily in medicinal chemistry and materials science.

Medicinal Chemistry: The pyrrole nucleus is a cornerstone of many pharmaceuticals. mdpi.comnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comunina.it The this compound scaffold allows for the systematic exploration of chemical space through substitution at the phenyl ring. By appending various groups via cross-coupling, medicinal chemists can fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets such as protein kinases or enzymes. This makes it an ideal starting point for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. nih.gov

Materials Science: Pyrrole-containing polymers and small molecules are fundamental components in the field of organic electronics. scispace.com The electron-rich nature of the pyrrole ring makes it a suitable building block for organic semiconductors and conducting polymers. Using this compound, researchers can synthesize extended π-conjugated systems through reactions like Suzuki or Stille coupling. These new materials could be investigated for their properties in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The ability to create fused, planar aromatic systems via intramolecular cyclization is particularly valuable for designing materials with high charge carrier mobility.

Future Directions in Rational Design of Novel Pyrrole-Based Molecules

The future of research with this compound will increasingly rely on rational, computer-aided design to guide synthetic efforts. nih.gov By combining computational modeling with synthetic chemistry, researchers can more efficiently develop novel pyrrole-based molecules with tailored properties.

For Medicinal Applications: Structure-based drug design will be a key driver. If a biological target is known, computational docking studies can be used to predict how different derivatives of this compound might bind. This allows for the in silico design of molecules with potentially higher affinity and selectivity before they are synthesized, saving time and resources. Quantitative structure-activity relationship (QSAR) studies on libraries derived from this scaffold can help identify the key molecular features responsible for biological activity, further refining the design of next-generation drug candidates. nih.gov

For Materials Science: Computational chemistry, particularly density functional theory (DFT) calculations, can predict the electronic properties of hypothetical molecules derived from this compound. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the electronic band gap and charge transport characteristics, can be calculated. This allows for the rational design of new organic materials with specific electronic or optical properties for targeted applications in electronic devices.

Q & A

Q. Methodological Troubleshooting :

- Catalyst System : Screen alternative ligands (e.g., DMEDA instead of L-proline) to enhance Cu(I) activity.

- Solvent Effects : High-polarity solvents (DMSO) may improve solubility of intermediates.

- Temperature Gradients : Stepwise heating (80°C → 140°C) minimizes side reactions.

- In Situ Monitoring : Use HPLC-MS to detect intermediates and adjust reaction time .

How can researchers differentiate between regioisomeric byproducts in synthetic workflows?

Q. Analytical Strategy :

- LC-MS/MS : Fragment ions (e.g., m/z 265 vs. 267) distinguish iodophenyl vs. bromophenyl adducts.

- 2D NMR (COSY, NOESY) : Correlates coupling patterns to confirm substitution positions (e.g., ortho vs. para iodine placement) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point (1g) | 80–81°C | |

| HRMS (1g) | Observed: 335.9488 ([M+Na]) | |

| H NMR (CDCl) | δ 7.86 (dd, J = 8.1 Hz, 1.44 Hz) | |

| Synthetic Yield (1g) | 70–85% (post-chromatography) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.